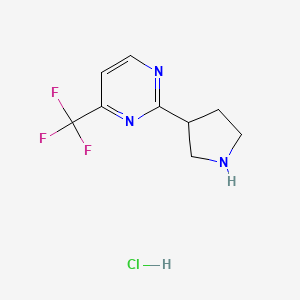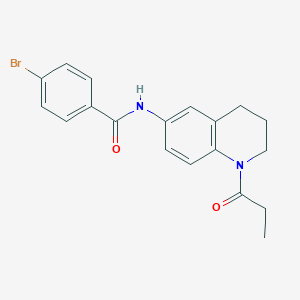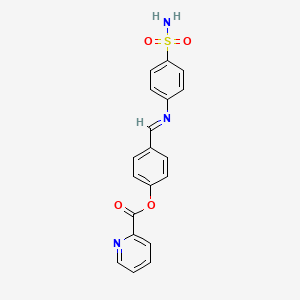
2-(Pyrrolidin-3-yl)-4-(trifluoromethyl)pyrimidine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-(Pyrrolidin-3-yl)-4-(trifluoromethyl)pyrimidine hydrochloride” is a chemical compound that likely contains a pyrrolidine ring, a pyrimidine ring, and a trifluoromethyl group . Pyrrolidine is a five-membered ring with four carbon atoms and one nitrogen atom. Pyrimidine is a six-membered ring with four carbon atoms and two nitrogen atoms. The trifluoromethyl group consists of one carbon atom bonded to three fluorine atoms .
Molecular Structure Analysis
The molecular structure of “this compound” likely involves a pyrrolidine ring attached to a pyrimidine ring via a carbon atom. The trifluoromethyl group is likely attached to the pyrimidine ring .Aplicaciones Científicas De Investigación
Synthesis and Optical Applications
Synthesis and Tuning of Optical Properties
2,4-Bis(4-aryl-1,2,3-triazol-1-yl)pyrrolo[2,3-d]pyrimidines were prepared, showcasing the ability to tune optical properties through polar substituents. This synthesis highlights the electron-accepting properties of pyrrolo[2,3-d]pyrimidine cores extended to triazole moieties, leading to enhanced fluorescence quantum yield and potential applications in organic light-emitting diodes (OLEDs) and other photophysical applications (Bucevičius et al., 2015).
Antimalarial Research
Lead Selection for Malaria Treatment
A study focused on the structure-activity relationship of trifluoromethyl-substituted pyridine and pyrimidine analogues, leading to the selection of a lead compound for preclinical development for malaria treatment and/or prevention. This showcases the compound's utility in discovering new antimalarial agents (Chavchich et al., 2016).
Organic Synthesis and Chemical Transformations
Metal-Free Synthesis of Heterocycles
The compound facilitated the metal-free synthesis of biologically significant 1,2,4-triazolo[1,5-a]pyridines through phenyliodine bis(trifluoroacetate)-mediated intramolecular annulation, illustrating a novel strategy for constructing complex heterocycles with potential implications in medicinal chemistry and synthetic methodology (Zheng et al., 2014).
Material Science and Engineering
Synthesis of Polyimides
A novel pyridine-containing aromatic dianhydride monomer, derived from similar pyrimidine compounds, was synthesized and used to prepare new polyimides. These materials, featuring pyridine moieties in the main chain, exhibit good solubility, thermal stability, and mechanical properties, suggesting applications in high-performance polymers and advanced material engineering (Wang et al., 2006).
Propiedades
IUPAC Name |
2-pyrrolidin-3-yl-4-(trifluoromethyl)pyrimidine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F3N3.ClH/c10-9(11,12)7-2-4-14-8(15-7)6-1-3-13-5-6;/h2,4,6,13H,1,3,5H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBAXNBAMZPDCCF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1C2=NC=CC(=N2)C(F)(F)F.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClF3N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2126178-91-2 |
Source


|
| Record name | 2-(pyrrolidin-3-yl)-4-(trifluoromethyl)pyrimidine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-methyl-4-propoxybenzenesulfonamide](/img/structure/B2837702.png)
![N-(3-fluorophenyl)-2-((3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2837703.png)



![N-(2-(1H-pyrazol-1-yl)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-2-((4-methoxyphenyl)thio)acetamide](/img/structure/B2837714.png)

![5-[(3-Chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)amino]-2-hydroxybenzoic acid](/img/structure/B2837717.png)

![8-benzoyl-6-[(3-fluorophenyl)methyl]-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-9-one](/img/structure/B2837719.png)

![6-(4-Chloro-2-fluorophenyl)benzo[d][2]benzazepine-5,7-dione](/img/structure/B2837721.png)


